tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate
Description
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a substituted amino group at position 3. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors involving nitrogen-containing heterocycles.
Properties
IUPAC Name |
tert-butyl 3-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(15-9-5-6-10-18-15)19-14-8-7-11-20(12-14)16(21)22-17(2,3)4/h5-6,9-10,13-14,19H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVIHPAHSMZJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate (CAS No. 1289385-48-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.
The molecular formula of this compound is CHNO, with a molecular weight of 305.42 g/mol. The compound features a piperidine ring, an amino group, and a pyridine moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 1289385-48-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound can modulate enzyme activity and receptor binding, influencing cellular signaling pathways. Specifically, it may act as an inhibitor or modulator for certain enzymes involved in drug metabolism and transport.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown promise in inhibiting P-glycoprotein (P-gp), a critical transporter involved in drug resistance. The interaction with P-gp can lead to altered drug bioavailability and efficacy, making this compound a candidate for further investigation in pharmacological applications .
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: P-glycoprotein Interaction
A study focused on the interaction of various compounds with P-gp demonstrated that structural modifications significantly influence their inhibitory effects on ATPase activity, which is crucial for P-gp function. Compounds that stimulated ATPase activity were identified as substrates, while those that inhibited it were considered potential inhibitors . This suggests that this compound could share similar properties.
Antitumor Activity
In vivo studies have indicated that structurally similar compounds exhibit antitumor activities, reducing tumor volume and weight in mouse models without significant side effects . This highlights the potential therapeutic applications of this compound in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The table below compares the target compound with structurally similar piperidine and azetidine derivatives:
*Estimated based on structural similarity.
Key Observations:
Substituent Position: The target compound’s substituent at position 3 distinguishes it from analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (position 4 substitution) .
Heterocycle Type: Pyridine (target) vs. pyrimidine () alters electronic properties and binding affinity.
Steric Effects: The (1-(pyridin-2-yl)ethyl) group in the target compound introduces greater steric bulk compared to methylamino () or simpler substituents.
Physical State and Stability:
- Target Compound : Likely a solid (inferred from analogs like ’s light yellow solid) .
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: Light yellow solid; stable under standard conditions .
- tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: Requires precautions against heat/sparks due to flammability risks .
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 3-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate in laboratory settings?
Answer:
- Respiratory and dermal protection : Use NIOSH-approved respirators and nitrile gloves to avoid inhalation or skin contact .
- Fire safety : Employ dry chemical extinguishers for fires; avoid water if incompatible with surrounding materials. Firefighters must wear flame-resistant clothing and self-contained breathing apparatus (SCBA) .
- Emergency measures : Ensure eye wash stations and emergency showers are accessible. For spills, use inert absorbents and avoid dispersing dust .
- Storage : Keep in a cool, dry, and ventilated area away from oxidizing agents .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times to standards .
- Spectroscopy :
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: A typical multi-step synthesis involves:
Amination : React tert-butyl piperidine-3-carboxylate with 1-(pyridin-2-yl)ethylamine under reflux in dichloromethane (DCM) with triethylamine as a base .
Boc protection : Use di-tert-butyl dicarbonate (BocO) to protect the secondary amine, followed by purification via flash chromatography (hexane/ethyl acetate gradient) .
Yield optimization : Adjust stoichiometry (1:1.2 amine:piperidine derivative) and reaction time (12–24 hours) to achieve yields of 65–75% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Case study : If C NMR shows unexpected peaks, compare with computed spectra (e.g., using Gaussian software) to rule out stereochemical anomalies .
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in ethyl acetate/hexane and analyzing crystal packing .
- Isotopic labeling : Use N-labeled amines to confirm bonding patterns in complex heterocycles .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Structure-activity relationship (SAR) : Modify the pyridinyl group (e.g., halogenation at C5) to enhance binding affinity. For example, chloro-substituted analogs show 3x higher inhibition of kinase enzymes .
- Docking studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets. Key residues (e.g., Lys101 in target enzymes) form hydrogen bonds with the piperidine nitrogen .
- Kinetic assays : Measure IC values via fluorescence polarization (FP) assays. For example, a reported IC of 120 nM against PDE4B was achieved with optimized derivatives .
Q. How can synthetic yields be improved while minimizing side reactions?
Answer:
- Catalytic systems : Replace traditional bases with polymer-supported catalysts (e.g., PS-DMAP) to reduce byproducts. Pilot studies show a 15% yield increase .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, improving energy efficiency and purity (≥95%) .
- Solvent screening : Switch from DCM to THF for aminolysis steps, reducing racemization risks in chiral intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
